Cas no 1501899-53-1 (1-(bromomethyl)-1-(1,1,1-trifluoropropan-2-yl)oxycycloheptane)

1-(Bromomethyl)-1-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane is a specialized brominated cycloheptane derivative featuring a trifluoropropoxy substituent. This compound is of interest in synthetic organic chemistry due to its reactive bromomethyl group, which facilitates further functionalization, and the presence of a trifluoromethyl group, enhancing lipophilicity and metabolic stability. The cycloheptane backbone provides structural rigidity, making it a valuable intermediate for pharmaceutical and agrochemical applications. Its unique combination of electrophilic reactivity and fluorinated motifs makes it suitable for cross-coupling reactions and the development of bioactive molecules. Careful handling is advised due to the potential lability of the bromomethyl moiety under certain conditions.
1-(bromomethyl)-1-(1,1,1-trifluoropropan-2-yl)oxycycloheptane structure
1501899-53-1 structure
Product name:1-(bromomethyl)-1-(1,1,1-trifluoropropan-2-yl)oxycycloheptane
CAS No:1501899-53-1
MF:C11H18BrF3O
Molecular Weight:303.159233570099
CID:5925105
PubChem ID:66275724

1-(bromomethyl)-1-(1,1,1-trifluoropropan-2-yl)oxycycloheptane 化学的及び物理的性質

名前と識別子

    • 1-(bromomethyl)-1-(1,1,1-trifluoropropan-2-yl)oxycycloheptane
    • 1-(bromomethyl)-1-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
    • 1501899-53-1
    • AKOS015620061
    • EN300-1133788
    • インチ: 1S/C11H18BrF3O/c1-9(11(13,14)15)16-10(8-12)6-4-2-3-5-7-10/h9H,2-8H2,1H3
    • InChIKey: QXJQOECVGJYNPA-UHFFFAOYSA-N
    • SMILES: BrCC1(CCCCCC1)OC(C)C(F)(F)F

計算された属性

  • 精确分子量: 302.04931g/mol
  • 同位素质量: 302.04931g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 210
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 9.2Ų

1-(bromomethyl)-1-(1,1,1-trifluoropropan-2-yl)oxycycloheptane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1133788-0.05g
1-(bromomethyl)-1-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
1501899-53-1 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1133788-0.1g
1-(bromomethyl)-1-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
1501899-53-1 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1133788-5.0g
1-(bromomethyl)-1-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
1501899-53-1
5g
$2858.0 2023-05-26
Enamine
EN300-1133788-5g
1-(bromomethyl)-1-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
1501899-53-1 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1133788-0.25g
1-(bromomethyl)-1-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
1501899-53-1 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1133788-10g
1-(bromomethyl)-1-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
1501899-53-1 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1133788-0.5g
1-(bromomethyl)-1-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
1501899-53-1 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1133788-2.5g
1-(bromomethyl)-1-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
1501899-53-1 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1133788-1.0g
1-(bromomethyl)-1-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
1501899-53-1
1g
$986.0 2023-05-26
Enamine
EN300-1133788-10.0g
1-(bromomethyl)-1-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
1501899-53-1
10g
$4236.0 2023-05-26

1-(bromomethyl)-1-(1,1,1-trifluoropropan-2-yl)oxycycloheptane 関連文献

1-(bromomethyl)-1-(1,1,1-trifluoropropan-2-yl)oxycycloheptaneに関する追加情報

Comprehensive Overview of 1-(bromomethyl)-1-(1,1,1-trifluoropropan-2-yl)oxycycloheptane (CAS No. 1501899-53-1)

In the realm of specialty chemicals, 1-(bromomethyl)-1-(1,1,1-trifluoropropan-2-yl)oxycycloheptane (CAS No. 1501899-53-1) stands out as a versatile intermediate with significant applications in pharmaceuticals, agrochemicals, and advanced material synthesis. This compound, characterized by its unique cycloheptane backbone and trifluoromethyl functionality, has garnered attention for its potential in drug discovery and functional material design. Its molecular structure, combining a bromomethyl group with a trifluoropropoxy substituent, offers exceptional reactivity for further derivatization.

The growing demand for fluorinated compounds in modern chemistry has propelled interest in this molecule. Researchers are particularly intrigued by its role in bioactive molecule synthesis, where the trifluoromethyl group enhances metabolic stability and lipophilicity—key properties for pharmaceutical applications. Recent studies highlight its utility in creating targeted therapeutics, aligning with the industry's shift toward precision medicine. The compound's CAS No. 1501899-53-1 serves as a critical identifier for regulatory compliance and patent documentation.

From a synthetic chemistry perspective, 1-(bromomethyl)-1-(1,1,1-trifluoropropan-2-yl)oxycycloheptane offers distinct advantages. Its bromomethyl moiety acts as a reactive handle for nucleophilic substitutions, enabling the construction of complex architectures. This aligns with current trends in green chemistry, where efficient building blocks reduce synthetic steps and waste. The compound's stability under various conditions makes it suitable for high-throughput screening and combinatorial chemistry approaches.

In material science, this compound's fluorine-rich structure contributes to developing hydrophobic coatings and low-surface-energy materials. These applications resonate with sustainability initiatives, as durable coatings can reduce material consumption. The cycloheptane ring introduces conformational flexibility, valuable for tuning material properties—a feature increasingly sought after in flexible electronics and organic semiconductors.

Analytical characterization of CAS No. 1501899-53-1 typically involves advanced techniques like NMR spectroscopy and mass spectrometry, ensuring purity for critical applications. Quality control protocols emphasize the importance of regiochemical purity, particularly for pharmaceutical intermediates. The compound's storage and handling require attention to moisture sensitivity—a common consideration for brominated compounds.

Market trends indicate rising inquiries about custom fluorination services and tailored cycloheptane derivatives, positioning this compound as a valuable asset for contract research organizations. Its structural features address multiple drug design challenges, including bioavailability improvement and CNS penetration—topics frequently searched in medicinal chemistry forums. Patent landscapes reveal growing interest in related structures for kinase inhibitors and GPCR modulators.

Environmental considerations for 1-(bromomethyl)-1-(1,1,1-trifluoropropan-2-yl)oxycycloheptane focus on responsible waste management of halogenated byproducts. The industry's shift toward catalytic bromination methods reflects efforts to minimize ecological impact. These developments align with broader searches for sustainable halogenation techniques and atom-economical synthesis strategies.

Future research directions may explore this compound's potential in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors—areas experiencing exponential growth. Its balanced lipophilicity, indicated by calculated LogP values, makes it particularly interesting for degradation tag design. These applications respond to frequent queries about next-generation therapeutic modalities in pharmaceutical search trends.

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